

Spectroscopic Analysis of (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: (S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of the chiral building block, **(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate**. Due to the limited availability of public, peer-reviewed spectral assignments for this specific compound, this guide presents predicted ^1H and ^{13}C NMR data based on established principles of NMR spectroscopy and data from structurally related compounds. It also includes comprehensive experimental protocols for acquiring high-quality NMR spectra and visualizations to aid in understanding the molecular structure and the analytical workflow.

Data Presentation

Precise, experimentally verified ^1H and ^{13}C NMR data for **(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate** is not readily available in the public domain. However, based on the known chemical shifts of similar structural motifs, a predicted set of data is presented below in a structured format to facilitate understanding and serve as a reference for experimental verification.

Table 1: Predicted ^1H NMR Data for **(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate**

Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Predicted Coupling Constant (J) Hz	Integration
Aromatic (C ₆ H ₅)	7.25-7.40	m	-	5H
Benzylic CH ₂	5.15	s	-	2H
H-2 (Pyrrolidine)	3.95-4.10	m	-	1H
H-5 (Pyrrolidine)	3.30-3.45	m	-	2H
Aminomethyl CH ₂	2.70-2.90	m	-	2H
H-3, H-4 (Pyrrolidine)	1.70-2.00	m	-	4H
Amine NH ₂	1.50 (broad)	s	-	2H

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for **(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate**

Assignment	Predicted Chemical Shift (δ) ppm
Carbonyl (C=O)	155.0
Aromatic C (quaternary)	137.0
Aromatic CH	128.5, 128.0, 127.8
Benzylic CH ₂	67.0
C-2 (Pyrrolidine)	59.0
C-5 (Pyrrolidine)	47.0
Aminomethyl CH ₂	44.0
C-3 (Pyrrolidine)	29.0
C-4 (Pyrrolidine)	24.0

Solvent: CDCl₃

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra, adaptable for **(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate**.

A. Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of **(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent may vary depending on the specific experimental requirements and the solubility of the compound.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, and is often included in commercially available deuterated solvents. If not present, a small amount can be added.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous and free of any particulate matter.

B. NMR Data Acquisition

¹H NMR Spectroscopy:

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.
- **Pulse Program:** A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.
- **Acquisition Parameters:**
 - **Spectral Width:** 0-15 ppm
 - **Number of Scans:** 16-64 (depending on sample concentration)
 - **Relaxation Delay (d1):** 1-2 seconds

- Acquisition Time: 2-4 seconds
- Temperature: 298 K (25 °C)

^{13}C NMR Spectroscopy:

- Spectrometer: A corresponding ^{13}C frequency on a 400 MHz or higher field NMR spectrometer (e.g., 100 MHz).
- Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
- Acquisition Parameters:
 - Spectral Width: 0-200 ppm
 - Number of Scans: 1024-4096 or more may be necessary due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2-5 seconds
- Temperature: 298 K (25 °C)

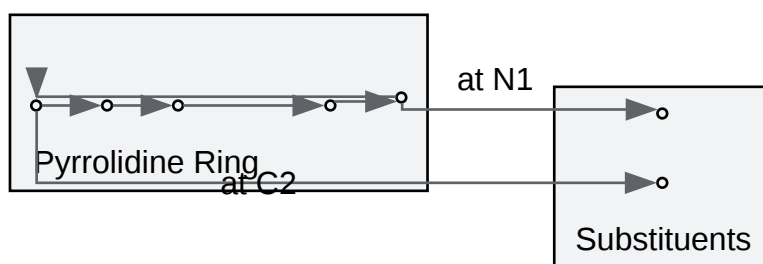
C. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ^1H and ^{13}C spectra. If using a deuterated solvent with a residual peak, reference the spectrum to the known chemical shift of that peak.
- Integration and Peak Picking: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ^1H and ^{13}C

spectra.

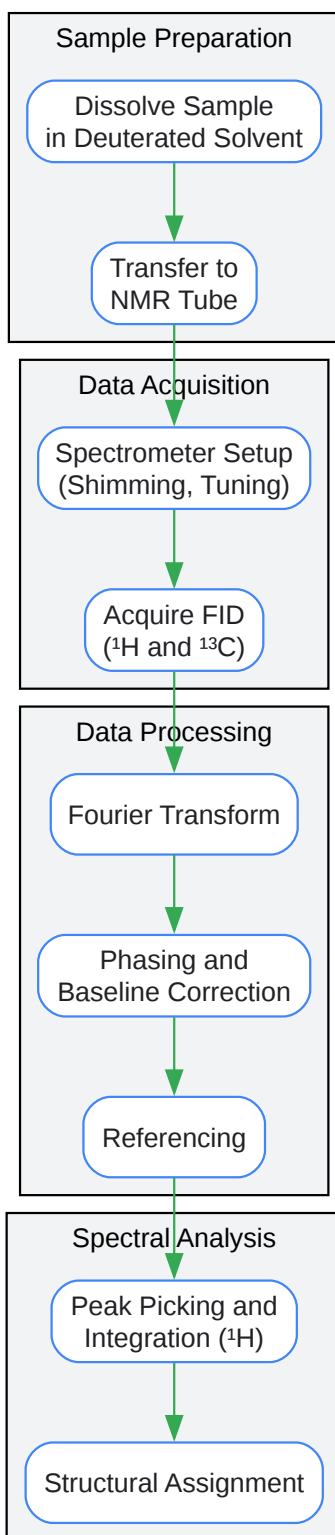
Mandatory Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.



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Caption: Structure of **(S)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate**.



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Caption: General workflow for NMR data acquisition and analysis.

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